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Introduction

TPT-004 is a novel, next-generation small molecule inhibitor of tryptophan hydroxylase (TPH),
the rate-limiting enzyme in the biosynthesis of serotonin.[1][2] Developed by Trypto
Therapeutics GmbH, TPT-004 has emerged as a promising therapeutic candidate for
serotonin-dependent diseases, with a primary focus on Pulmonary Arterial Hypertension (PAH)
and potential applications in colorectal cancer.[1][3] This technical guide provides an in-depth
overview of the discovery, synthesis, and biological activity of TPT-004, including detailed
experimental protocols and data presented for scientific and research use.

TPT-004 belongs to a class of xanthine-imidazopyridine and -imidazothiazole derivatives.[1] Its
mechanism of action involves the potent and selective inhibition of TPH1, the peripheral
isoform of the enzyme, thereby reducing the pathological overproduction of serotonin in the
body.[1][2] This targeted approach aims to mitigate the adverse effects of excessive serotonin
signaling while minimizing central nervous system effects.[1]

Quantitative Data
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The following tables summarize the key quantitative data for TPT-004, including its inhibitory

potency, pharmacokinetic properties, and in vivo efficacy.

Assay

Parameter Value Species . Reference
Conditions
in vitro enzymatic
TPH1 IC50 77 nM Human [3]
assay
in vitro enzymatic
TPH2 IC50 16 nM Human
assay
Intracellular
BON Cell IC50 952 nM Human serotonin
reduction
Parameter Value Species Dosing Route Reference
Oral
) o 41.3% Mouse 50 mg/kg
Bioavailability
Oral Half-life 1.76 h Mouse 50 mg/kg
Oral Half-life 4.48 h Rat 20 mg/kg
Oral Half-life 3.41h Rat 50 mg/kg
Efficacy . Treatment
) Result Animal Model . Reference
Endpoint Regimen
Tumor Growth o MC38 mouse
] Significant ) 100 mg/kg/day [3]
Reduction colon carcinoma
Reduction in Sugen-Hypoxia
Mean Pulmonary  Significant induced PAH Not specified

Artery Pressure

(rat)

Signaling Pathway and Experimental Workflow
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The following diagrams illustrate the serotonin synthesis pathway targeted by TPT-004 and a
general workflow for its synthesis and evaluation.
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Figure 1: Serotonin Synthesis Pathway and TPT-004 Inhibition.
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Figure 2: General Experimental Workflow for TPT-004.
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Experimental Protocols
Synthesis of TPT-004

The synthesis of TPT-004 is based on the procedures outlined in the supplementary
information of Specker, E. et al., J. Med. Chem. 2023, 66 (21), pp 14866—14896. The synthesis
involves a multi-step sequence starting from commercially available materials.

Note: The following is a generalized representation. For precise, step-by-step instructions,
including reagent quantities, reaction conditions, and purification methods, please refer to the
aforementioned publication's supporting information.

o Synthesis of the Xanthine Core: The synthesis typically begins with the appropriate
derivatization of a xanthine precursor. This involves alkylation at the N1 and N3 positions.

« Introduction of the Imidazothiazole Moiety: A key step is the construction of the
imidazothiazole ring system, which is then coupled to the xanthine core. This is often
achieved through a condensation reaction followed by cyclization.

» Final Coupling and Deprotection: The final steps involve the coupling of the side chains and
any necessary deprotection steps to yield the final TPT-004 molecule.

 Purification and Characterization: The final compound is purified using standard techniques
such as column chromatography and/or recrystallization. The structure and purity are
confirmed by analytical methods including *H NMR, 3C NMR, and mass spectrometry.

TPH1 Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of TPT-
004 against TPH1.

e Reagents and Materials:
o Recombinant human TPH1 enzyme
o L-tryptophan (substrate)

o Tetrahydrobiopterin (BH4) (cofactor)
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o Catalase

o Ferrous ammonium sulfate

o Assay buffer (e.g., HEPES or Tris-HCI)
o TPT-004 (test compound)

o 96-well microplates

o Plate reader for fluorescence or HPLC system for product detection

e Assay Procedure: a. A reaction mixture is prepared containing the assay buffer, catalase,
ferrous ammonium sulfate, and L-tryptophan. b. TPT-004 is added to the wells of a 96-well
plate at various concentrations. Control wells receive vehicle (e.g., DMSO). c. The
recombinant TPH1 enzyme is added to the wells. d. The reaction is initiated by the addition
of the cofactor, BH4. e. The plate is incubated at a controlled temperature (e.g., 37°C) for a
specific duration. f. The reaction is stopped by the addition of a quenching solution (e.qg.,
perchloric acid). g. The amount of the product, 5-hydroxytryptophan (5-HTP), is quantified.
This can be done either by measuring the native fluorescence of 5-HTP or by using an
HPLC-based method for separation and detection. h. The IC50 value, the concentration of
TPT-004 that inhibits 50% of the TPH1 activity, is calculated from the dose-response curve.

MC38 Mouse Colon Carcinoma Model

This protocol describes a general procedure for evaluating the in vivo efficacy of TPT-004 in a
syngeneic mouse model of colon cancer.

e Animals and Cell Line:
o C57BL/6 mice (female, 6-8 weeks old)
o MC38 murine colon adenocarcinoma cell line

o Tumor Implantation: a. MC38 cells are cultured in appropriate media. b. On the day of
implantation, cells are harvested, washed, and resuspended in a suitable vehicle (e.g., PBS
or Matrigel). c. A specific number of cells (e.g., 1 x 10° cells) are injected subcutaneously into
the flank of each mouse.
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e Treatment: a. Once the tumors reach a palpable size (e.g., 50-100 mm3), the mice are
randomized into treatment and control groups. b. TPT-004 is formulated in a suitable vehicle
for oral administration (e.g., gavage). c. The treatment group receives daily oral doses of
TPT-004 (e.g., 100 mg/kg). The control group receives the vehicle alone.

o Efficacy Evaluation: a. Tumor volume is measured regularly (e.g., every 2-3 days) using
calipers. Tumor volume is calculated using the formula: (length x width?)/2. b. Body weight of
the mice is monitored as an indicator of toxicity. c. At the end of the study, the mice are
euthanized, and the tumors are excised and weighed. d. The tumor growth inhibition (TGI) is
calculated to determine the efficacy of TPT-004.

Conclusion

TPT-004 is a potent and selective TPH1 inhibitor with a promising preclinical profile for the
treatment of diseases driven by peripheral serotonin overproduction. The data and protocols
presented in this guide provide a comprehensive resource for researchers and drug
development professionals interested in this novel therapeutic agent. Further investigation into
its clinical efficacy and safety is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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